3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
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Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a complex organic compound that features a benzimidazole core linked to a pyridine and oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Construction of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Linking the benzimidazole and oxadiazole moieties: This step often involves nucleophilic substitution reactions where the benzimidazole derivative is reacted with an appropriate oxadiazole precursor.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of flow chemistry and continuous processing can enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide involves the inhibition of tubulin polymerization, which is crucial for cell division. This compound binds to the tubulin protein, preventing its assembly into microtubules, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Another benzimidazole derivative with antiproliferative activity.
2-chloro-quinoline-3-benzimidazole derivatives: Known for their anticancer properties.
1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene: Used in the design of fluorescent supramolecular structures.
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is unique due to its dual pharmacophore structure, combining the benzimidazole and oxadiazole moieties, which enhances its biological activity and specificity .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-15(8-7-14-21-12-5-1-2-6-13(12)22-14)20-10-16-23-17(24-27-16)11-4-3-9-19-18(11)26/h1-6,9H,7-8,10H2,(H,19,26)(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTUIZPCAHZTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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